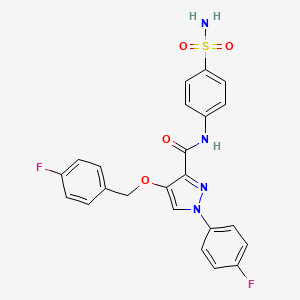

![molecular formula C10H16ClN3O B2486216 5-[(3Ar,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-3-methyl-1,2,4-oxadiazole;hydrochloride CAS No. 2126144-16-7](/img/structure/B2486216.png)

5-[(3Ar,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-3-methyl-1,2,4-oxadiazole;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds with structures similar to 5-[(3Ar,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-3-methyl-1,2,4-oxadiazole;hydrochloride involves intricate chemical procedures, including intramolecular cyclization and condensation reactions. For example, synthesis approaches for 1,2,4-oxadiazole derivatives often involve the cyclization of thiosemicarbazides under various conditions, including alkaline, acid, and neutral media, to form the desired oxadiazole ring structure (Ebrahimi, 2010).

Molecular Structure Analysis

The molecular structure of compounds containing 1,2,4-oxadiazole units, similar to our compound of interest, can be elucidated using techniques such as X-ray crystallography. For instance, the crystal structure of certain 1,3,4-oxadiazole derivatives has revealed monoclinic spatial arrangements and coplanar aromatic rings, facilitating conjugation and impacting the compound's optical properties (Yang et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving 1,2,4-oxadiazole derivatives can lead to the formation of novel structures through processes such as cyclodehydration and nucleophilic substitution. These reactions are crucial for synthesizing a wide array of derivatives with potential antibacterial properties and for exploring the reactivity of the oxadiazole ring (Sağlam et al., 2021).

Physical Properties Analysis

The physical properties of 1,2,4-oxadiazole derivatives, including absorption and fluorescence characteristics, are significantly influenced by their molecular structure. For example, derivatives with larger conjugation systems exhibit red-shifted absorption character and blue fluorescence in dilute solutions, which can be quantitatively assessed through their quantum yields (Yang et al., 2011).

Chemical Properties Analysis

The chemical behavior of 1,2,4-oxadiazole derivatives, such as their reactivity in various chemical reactions, including cyclization and nucleophilic substitution, underscores their versatility. This versatility is evident in their application to synthesize a broad spectrum of compounds with diverse biological activities and chemical properties (Ebrahimi, 2010; Sağlam et al., 2021).

Scientific Research Applications

Synthesis and Biological Activities

The synthesis of heterocyclic compounds containing the 1,2,4-oxadiazole moiety, similar to the compound of interest, has been explored due to their potential biological activities. For instance, Dürüst et al. (2012) designed and synthesized novel oxadiazolyl pyrrolo triazole diones by the 1,3-dipolar cycloaddition reaction. These compounds were investigated for their in vitro anti-protozoal and cytotoxic activities, highlighting the chemical versatility and potential therapeutic uses of such structures (Dürüst, Karakuş, Kaiser, & Taşdemir, 2012).

Optical and Electronic Properties

The optical properties of compounds containing the 1,2,4-oxadiazole ring have been a subject of study due to their potential applications in materials science. Yang et al. (2011) synthesized novel 2,5-diaryl-1,3,4-oxadiazole derivatives and investigated their crystal structure, absorption, and fluorescence spectra. These compounds exhibited blue fluorescence and were suggested for applications in light-emitting devices (Yang, Mu, Chen, Feng, Jia, & Wang, 2011).

Antimicrobial and Anticancer Activities

The antimicrobial and anticancer activities of 1,3,4-oxadiazole derivatives have been extensively studied, indicating the potential of these compounds in therapeutic applications. For example, the synthesis and investigation of 1,3,4-oxadiazole thioether derivatives have shown promising antibacterial activities against various pathogens, with some compounds exhibiting superior efficacy to commercial agents (Song, Li, Li, Yang, Yu, Luo, Hu, & Song, 2017). Similarly, 1,3,4-oxadiazoles have been evaluated for their anticancer properties, with some derivatives showing significant cytotoxicity against various cancer cell lines (Abdo & Kamel, 2015).

Safety And Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound.

Future Directions

The potential applications of this compound would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail. It could potentially be used in the development of new drugs or other products.

Please note that this is a general analysis based on the classes of compounds the molecule belongs to, and the actual properties and activities of the specific compound could vary. For detailed information, experimental studies and laboratory testing would be required.

properties

IUPAC Name |

5-[(3aR,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-3-methyl-1,2,4-oxadiazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O.ClH/c1-7-12-9(14-13-7)10-4-2-3-8(10)5-11-6-10;/h8,11H,2-6H2,1H3;1H/t8-,10-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCUDGLVUZCBNJU-GNAZCLTHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C23CCCC2CNC3.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NOC(=N1)[C@]23CCC[C@H]2CNC3.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 132322771 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2486133.png)

![Ethyl 2-[4-(4-methylphenyl)-1-phenylimidazol-2-yl]sulfanylacetate](/img/structure/B2486134.png)

![1-[(2-chlorophenyl)methyl]-3-(3-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2486137.png)

![Sodium;5-(hydroxymethyl)-2-oxabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B2486140.png)

![5-((2-Chlorophenyl)(morpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2486141.png)

![1-(3,4-Dimethoxybenzoyl)-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2486144.png)

![[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-phenylcarbamate](/img/structure/B2486145.png)

![11-Methyl-12-(prop-2-en-1-yl)-13-{[(pyridin-2-yl)methyl]amino}-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B2486152.png)

![3-((4-fluorophenyl)sulfonyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)propanamide](/img/structure/B2486153.png)

![[(4-Fluoro-benzenesulfonyl)-methyl-amino]-acetic acid](/img/structure/B2486156.png)